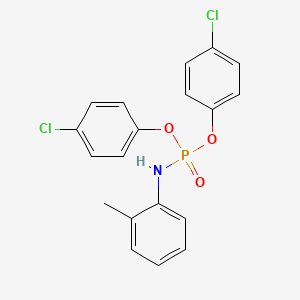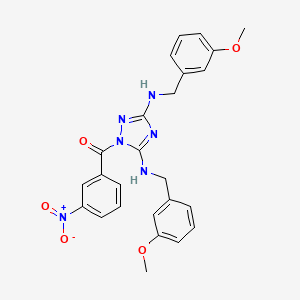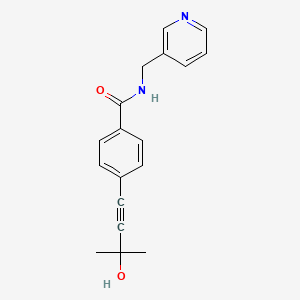
bis(4-chlorophenyl) (2-methylphenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate, also known as O-ethyl S-[bis(4-chlorophenyl) (2-methylphenyl)amido] methyl phosphonothioate, is a chemical compound that belongs to the family of organophosphate pesticides. It has been widely used in agriculture and public health to control pests and insects. In recent years, scientific research has been conducted to explore its potential applications in other areas, such as medicine and biochemistry.
Mécanisme D'action
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitters in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can cause neurotoxicity, respiratory distress, and gastrointestinal disturbances. It can also cause DNA damage and oxidative stress, which may contribute to the development of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is readily available. However, it also has several limitations. It is highly toxic and requires careful handling and storage. In addition, it has a short half-life and may degrade quickly in certain experimental conditions.
Orientations Futures
There are several future directions for research on bis(4-chlorophenyl) (2-methylphenyl)amidophosphate. One area of focus is the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is the investigation of its effects on different biological systems, including the immune system and the microbiome. Finally, there is a need for further research into the environmental impact of this compound and its potential effects on human health.
Méthodes De Synthèse
The synthesis of bis(4-chlorophenyl) (2-methylphenyl)amidophosphate involves several steps, including the reaction of 4-chloroaniline with 2-methylphenyl isocyanate, followed by the reaction of the resulting product with this compound S-methyl phosphonochloridothioate. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanisms of action of organophosphate pesticides and their effects on biological systems. In addition, it has been explored as a potential therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2NO3P/c1-14-4-2-3-5-19(14)22-26(23,24-17-10-6-15(20)7-11-17)25-18-12-8-16(21)9-13-18/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBCWSBBDYTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)

![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)

![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
